Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
Description
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core substituted with a 2-fluorophenyl group at position 4 and a methyl ester at position 4. Thienopyridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and kinase-inhibitory properties .
Structure
3D Structure
Properties
Molecular Formula |
C15H10FNO2S |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-10(6-7-20-13)14(17-12)9-4-2-3-5-11(9)16/h2-8H,1H3 |
InChI Key |
ZPTJIKZUVHHURM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines and Carbonyl Derivatives
A one-pot synthesis from methyl 3,5-diamino-4-oxothiophene-2-carboxylate and α-keto esters under acidic conditions generates the pyridine ring (Figure 1A). For example, refluxing with phenylglyoxal in acetic acid yields 6-carboxylate derivatives with substituents at the 4-position. Adapting this method, 2-fluorophenylglyoxal can be used to introduce the aryl group. Reported yields for analogous structures range from 65% to 78%.
Thiophene Annulation via C–H Activation
Palladium-catalyzed C–H activation enables direct coupling of preformed pyridine derivatives with thiophene precursors. For instance, 4-chloropyridine-6-carboxylate reacts with 2-fluorophenyl-substituted thiophenes in the presence of Pd(OAc)₂ and XPhos ligand, achieving 70–82% yields. This method offers excellent regiocontrol but requires inert atmosphere conditions.
Introduction of the 2-Fluorophenyl Group
Suzuki-Miyaura Cross-Coupling
A halogenated thieno[3,2-c]pyridine intermediate (e.g., 4-bromo derivative) undergoes coupling with 2-fluorophenylboronic acid. Optimal conditions use Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/H₂O (3:1) mixture at 80°C for 12 h (Table 1).
Table 1: Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| PdCl₂(dppf) | CsF | DMF | 72 |
| Pd(OAc)₂/XPhos | NaHCO₃ | Toluene/EtOH | 78 |
Ullmann-Type Coupling
For brominated precursors, copper-mediated coupling with 2-fluoroiodobenzene in DMF at 120°C achieves moderate yields (55–60%). While cost-effective, this method requires stoichiometric CuI and suffers from side-product formation.
Esterification Strategies
Direct Esterification of Carboxylic Acid
Hydrolysis of the nitrile intermediate (e.g., 6-cyano derivative) to the carboxylic acid, followed by treatment with methanol/H₂SO₄, affords the methyl ester. Yields exceed 90% when using SOCl₂ as an activating agent.
In Situ Ester Formation
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can be synthesized directly by using methyl chloroacetate in the cyclocondensation step. This approach avoids post-cyclization modifications, with reported efficiencies of 68–74%.
Integrated Synthetic Routes
Three-Step Route from Thiophene-2-carboxylate
-
Cyclocondensation : React methyl 3-amino-5-nitrothiophene-2-carboxylate with 2-fluorobenzaldehyde in AcOH/HCl (1:1) at 100°C (72% yield).
-
Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol converts the nitro group to amine (89% yield).
-
Oxidative Cyclization : Treat with NaNO₂/HCl followed by FeCl₃ to form the pyridine ring (81% yield).
One-Pot Tandem Synthesis
A streamlined method combines cyclocondensation and Suzuki coupling in a single reactor:
-
Form the bromothienopyridine core via SnAr reaction between 4-bromo-2-fluorophenylacetic acid and methyl 3-aminothiophene-2-carboxylate.
-
Add Pd catalyst and boronic acid directly to the reaction mixture, achieving 70% overall yield.
Characterization and Quality Control
Key analytical data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.85–7.45 (m, 4H, Ar-H), 3.95 (s, 3H, OCH₃).
-
HPLC Purity : >99% (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
Challenges and Optimization
-
Regioselectivity : Competing C-4 vs. C-2 substitution in Suzuki coupling is mitigated using bulky ligands (XPhos).
-
Ester Hydrolysis : Over-acidification during esterification leads to decarboxylation; pH must be maintained at 4–5.
-
Scale-Up : Pilot-scale runs (≥1 kg) show 15–20% yield drops due to exothermic cyclization; controlled addition of reagents is critical .
Chemical Reactions Analysis
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an effective therapeutic agent.
- Mechanism of Action : The compound may trigger apoptotic pathways through caspase activation, leading to cell death in cancerous cells.
Enzyme Inhibition
This compound has demonstrated potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
The biological activities of this compound can be summarized as follows:
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. The reactivity is attributed to the functional groups present within its structure:
- The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid.
- The thieno[3,2-c]pyridine moiety may participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom.
Case Study 1: Anticancer Efficacy
A series of studies evaluated the anticancer efficacy of this compound against different cancer cell lines, including breast and lung cancers. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics.
Case Study 2: Enzyme Inhibition
In vitro assessments showed that this compound effectively inhibited specific isoforms of carbonic anhydrases, demonstrating its potential role in targeting tumor growth mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Substituent Variations
a. Thieno[3,2-b]pyridine Derivatives
- Methyl thieno[3,2-b]pyridine-6-carboxylate (CAS 212571-01-2): Core Structure: Thieno[3,2-b]pyridine (vs. 3,2-c in the target compound). Substituents: Lacks the 4-(2-fluorophenyl) group. Properties: Molecular formula C₉H₇NO₂S (MW 193.22), density 1.34 g/cm³, boiling point 295°C .
b. Amino- and Trifluoromethyl-Substituted Derivatives
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CID 4646357): Core Structure: Thieno[2,3-b]pyridine (different ring junction). Substituents: Amino (NH₂), trifluoromethyl (CF₃), and phenyl groups. Properties: Molecular formula C₁₆H₁₁F₃N₂O₂S (MW 352.33) . Comparison: The trifluoromethyl group increases electron-withdrawing effects and metabolic stability, while the amino group enhances hydrogen-bonding capacity. These features contrast with the target compound’s fluorophenyl and ester groups, suggesting divergent pharmacological profiles.
c. Tetrahydrothieno[3,2-c]pyridine Derivatives
- Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate: Core Structure: Partially hydrogenated thieno[3,2-c]pyridine. Substituents: Acetyl and ethyl ester groups. Properties: Molecular formula C₁₂H₁₆N₂O₃S (MW 268.34) . Comparison: Saturation of the pyridine ring reduces aromaticity, likely diminishing π-π stacking interactions critical for binding to biological targets.
Physicochemical Properties
Biological Activity
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-c]pyridine core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its binding affinity to specific receptors or enzymes.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation. For instance, it has demonstrated inhibitory effects on phosphodiesterases (PDEs), particularly PDE4D, which is implicated in various inflammatory processes and cognitive functions .
- Cytotoxicity : In vitro studies have revealed that this compound induces cytotoxic effects in cancer cell lines. It selectively targets tumor cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism may involve the induction of apoptosis or ferroptosis, a form of regulated cell death associated with oxidative stress .
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines and mediating immune responses. Such properties make it a candidate for treating conditions characterized by chronic inflammation .
Antitumor Activity
A series of studies demonstrated the antitumor efficacy of this compound against various cancer types:
- Liver Cancer : In vivo studies indicated that the compound effectively reduced tumor growth in xenograft models of hepatocellular carcinoma (HCC). The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways .
- Breast Cancer : Another study highlighted its selective cytotoxicity against MDA-MB-231 breast cancer cells. The compound was found to interfere with key regulatory proteins involved in cell proliferation and survival, such as CDK2 and cyclin D1 .
Anti-inflammatory Activity
In preclinical models, this compound exhibited significant anti-inflammatory effects:
- Asthma Models : The compound reduced airway hyperreactivity and eosinophilia in guinea pig models of asthma, demonstrating its potential as a therapeutic agent for respiratory conditions .
- Cytokine Release : It effectively inhibited the release of TNF-α and IL-6 from activated macrophages, suggesting a role in modulating immune responses during inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including:
- Core formation : Cyclization of thiophene and pyridine precursors under acidic or basic conditions to construct the thieno[3,2-c]pyridine scaffold.
- Functionalization : Introduction of the 2-fluorophenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature (80–100°C) to minimize side reactions .
- Esterification : Methyl ester installation via nucleophilic substitution or acid-catalyzed esterification, with yields dependent on solvent polarity and catalyst choice (e.g., H₂SO₄ vs. DMAP) .
Critical factors : Impurities often arise from incomplete iodination (if intermediates are iodinated) or residual palladium in cross-coupling steps. Purification via column chromatography or recrystallization is essential .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl group and ester moiety. Discrepancies in aromatic proton splitting patterns may indicate rotational isomerism or solvent effects .
- Mass spectrometry (HRMS) : Validates molecular weight (exact mass: ~301.07 g/mol) and detects halogen isotopic patterns (e.g., fluorine vs. chlorine confusion) .
- X-ray crystallography : Resolves ambiguities in solid-state conformation, particularly for fused-ring systems, as demonstrated in structurally analogous pyrimidine carboxylates .
Contradiction management : Cross-validate with HPLC purity data (>95%) and elemental analysis to rule out hydrate/solvate formation .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s biological activity, and what SAR (Structure-Activity Relationship) studies support this?
The 2-fluorophenyl group enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects, as observed in kinase inhibitors and antimicrobial agents. Key findings:
- Kinase inhibition : Fluorine at the ortho position improves selectivity for ATP-binding pockets in kinases (e.g., EGFR), reducing off-target effects compared to non-fluorinated analogs .
- Antimicrobial activity : Derivatives with 2-fluorophenyl groups show 4–8× higher potency against Gram-positive bacteria vs. 3- or 4-fluorophenyl analogs, linked to improved membrane permeability .
Methodology : Competitive binding assays (SPR, ITC) and molecular docking (AutoDock/Vina) validate interactions .
Q. What strategies optimize solubility and bioavailability without compromising target affinity?
- Prodrug modification : Replace methyl ester with hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance aqueous solubility while maintaining intracellular esterase activation .
- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve dissolution rates, as shown in related thienopyridine carboxylates .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl, amine) at non-critical positions (e.g., C-3 of pyridine) to balance lipophilicity (logP <3) .
Q. How are metabolic stability and toxicity profiles evaluated preclinically?
- In vitro assays : Microsomal stability (human/rat liver microsomes) identifies rapid ester hydrolysis as a primary metabolic pathway. CYP450 inhibition screening (3A4, 2D6) assesses drug-drug interaction risks .
- In vivo models : Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) and genotoxicity assays (Ames test) ensure safety margins. Fluorophenyl metabolites are monitored via LC-MS/MS for bioaccumulation risks .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How are these reconciled?
Variations arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 μM) impacts competitive inhibition. Normalize data to [ATP] = 1 mM for cross-study comparisons .
- Protein sources : Recombinant vs. native kinases (e.g., EGFR from CHO cells vs. human tumor lysates) may exhibit differing activation states. Use standardized commercial kits (e.g., Promega KinaseGlo) .
Q. Conflicting spectral data for regiochemistry in thienopyridine derivatives: What validation methods are employed?
- NOESY/ROESY NMR : Differentiates between C-4 and C-5 substitution patterns by correlating spatial proximity of fluorophenyl protons to the thiophene ring .
- Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at pyridine C-6) to unambiguously assign carboxylate signals in complex spectra .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
